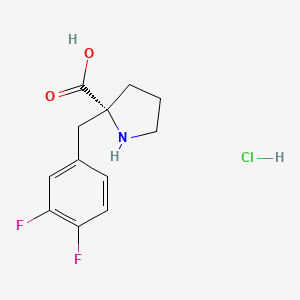

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

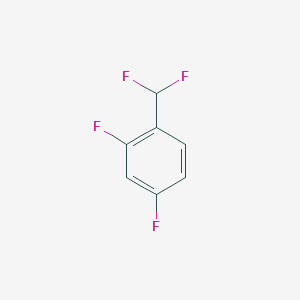

The synthesis of pyrrolidine derivatives can involve several steps, including condensation, cyclization, and acylation reactions. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through a process that includes condensation with ethoxycarbonylacetic acid, Dieckmann cyclization, and hydrolysis-decarboxylation . This information suggests that similar methods could potentially be applied to synthesize the (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with modifications to introduce the difluorobenzyl group and the carboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is influenced by the substituents attached to the pyrrolidine ring. For example, the X-ray molecular structure of a 3-acyltetramic acid derivative shows the influence of substituents on the pyrrolidine ring conformation . Although the exact structure of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not provided, it can be inferred that the difluorobenzyl group would affect the electronic and steric properties of the molecule, potentially influencing its reactivity and conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including ring opening and acylation. For example, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This indicates that the pyrrolidine ring is susceptible to acid-catalyzed reactions, which could be relevant for the chemical reactions of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as difluorobenzyl could affect the acidity of the carboxylic acid group and the overall polarity of the molecule. The papers do not provide specific data on the physical and chemical properties of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, but the properties of related compounds suggest that it would likely be a solid at room temperature and could have potential applications in organic synthesis or as a pharmaceutical intermediate .

Scientific Research Applications

Pharmacokinetics and Metabolic Pathways:

- Study on barnidipine hydrochloride: Identified the main metabolic pathways as hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring. This study highlights the importance of understanding the metabolic pathways and pharmacokinetics for compounds with similar structures (Teramura et al., 1997).

Therapeutic Potential and Drug Development:

- Study on pyrrolidine-acridine hybrid: Explored the antimalarial effects of pyrrolidine-acridine hybrids in combination with artemisinin derivatives, indicating potential therapeutic applications for related compounds (Pandey et al., 2016).

- Study on CERC‐301: Analyzed the preclinical pharmacodynamic and pharmacokinetic properties of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, which could guide drug development for similar compounds (Garner et al., 2015).

Investigating Molecular and Biological Activities:

- Study on anti-inflammatory activity: Investigated the anti-inflammatory effects of isoxazoline-acylhydrazone derivatives, which could be relevant for understanding the biological activities of compounds with pyrrolidine rings (Mota et al., 2019).

properties

IUPAC Name |

(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFDSBCFZCUFF-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375974 |

Source

|

| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049732-11-7 |

Source

|

| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.